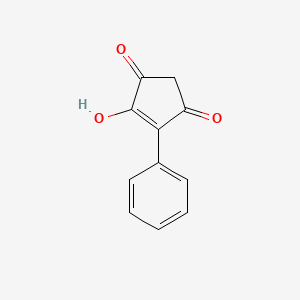
Trimethyl cyclopropane-1,1,2-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl cyclopropane-1,1,2-tricarboxylate is an organic compound with the molecular formula C9H12O6 It is a derivative of cyclopropane, featuring three carboxylate groups attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl cyclopropane-1,1,2-tricarboxylate can be synthesized through a 1,3-dipolar cycloaddition reaction. This reaction involves the interaction between a 1,3-dipole, such as methyl diazoacetate, and an unsaturated system like dimethyl fumaric acid. The reaction yields a five-membered cycloadduct, which upon expulsion of nitrogen gas, forms this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The reaction is often catalyzed by metals to enhance reactivity and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl cyclopropane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols.
Substitution: The carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions to preserve the integrity of the cyclopropane ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Trimethyl cyclopropane-1,1,2-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials due to its unique structural properties
Wirkmechanismus
The mechanism by which trimethyl cyclopropane-1,1,2-tricarboxylate exerts its effects involves interactions with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl cyclopropane-1,2,3-tricarboxylate: Another derivative with similar structural features but different positional isomers of the carboxylate groups.
Cyclopropane-1,1,2-tricarboxylate: Lacks the methyl groups, leading to different reactivity and applications
Uniqueness
Trimethyl cyclopropane-1,1,2-tricarboxylate is unique due to its specific arrangement of carboxylate groups and the presence of three methyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
22650-26-6 |
|---|---|
Molekularformel |
C9H12O6 |
Molekulargewicht |
216.19 g/mol |
IUPAC-Name |
trimethyl cyclopropane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C9H12O6/c1-13-6(10)5-4-9(5,7(11)14-2)8(12)15-3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
AITCJXFGMWROSY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC1(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one hydrate](/img/structure/B13820479.png)

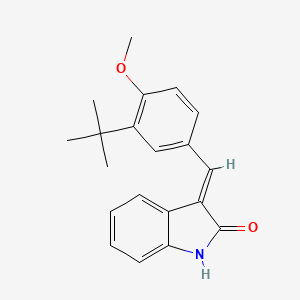



![(10R,13S)-17-Chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B13820525.png)
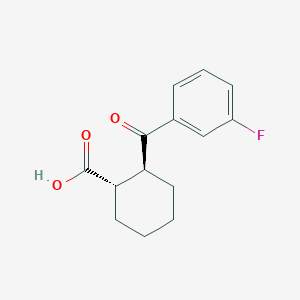
![(5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13820529.png)
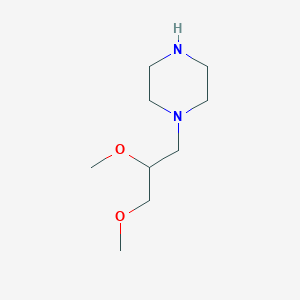
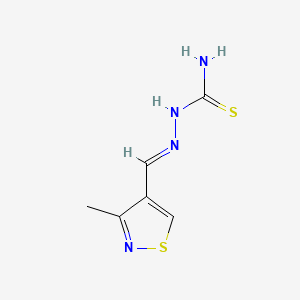
![[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate](/img/structure/B13820568.png)
